molecular formula C23H17BrN2O2 B11094858 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11094858
M. Wt: 433.3 g/mol
InChI Key: UZGHCUUCYZZUMN-AFUMVMLFSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydroxynaphthalene moiety linked through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Bromonaphthalene Intermediate: The starting material, 4-bromonaphthalene, is subjected to a series of reactions to introduce the acetohydrazide group.

    Condensation Reaction: The intermediate is then reacted with 2-hydroxynaphthaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of bromonaphthalene and hydroxynaphthalene moieties linked through an acetohydrazide bridge makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H17BrN2O2/c24-21-11-9-16(18-7-3-4-8-19(18)21)13-23(28)26-25-14-20-17-6-2-1-5-15(17)10-12-22(20)27/h1-12,14,27H,13H2,(H,26,28)/b25-14+

InChI Key

UZGHCUUCYZZUMN-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br)O

Origin of Product

United States

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